Diphenyl methylphosphonate

Flame retardancy Polyurethane Limiting Oxygen Index

Standard flame retardants often plasticize polyurethane foams, reducing mechanical integrity while offering limited fire protection. Diphenyl methylphosphonate (DPMP) uniquely resolves this trade-off: 10 wt% loading elevates Limiting Oxygen Index from 23% to 28.3% (+5.3 points) while simultaneously increasing tensile strength 22% and elongation 28%. Its phenoxy leaving groups enable covalent incorporation into polymer backbones for non-leaching, inherently flame-retardant materials. Ideal for automotive interiors, building insulation, and furniture meeting UL 94 V-0 requirements. Bulk in stock; shipped ambient.

Molecular Formula C13H13O3P
Molecular Weight 248.21 g/mol
CAS No. 7526-26-3
Cat. No. B048422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl methylphosphonate
CAS7526-26-3
SynonymsDiphenyl Methanephosphonate;  Methylphosphonic Acid Diphenyl Ester;  P-Methylphosphonic Acid Diphenyl Ester
Molecular FormulaC13H13O3P
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3
InChIKeyHPUPGAFDTWIMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Methylphosphonate: Properties & Uses


Diphenyl methylphosphonate (DPMP), also designated as methylphosphonic acid diphenyl ester, is an organophosphorus compound characterized by a central phosphorus atom bonded to a methyl group and two phenyl rings via oxygen linkages [1]. DPMP exhibits moderate solubility in organic solvents such as ethanol, acetone, chloroform, and ethyl acetate, while being only sparingly soluble in water (approximately 1.56 g/L at 20°C) [2]. Its solid-state physical properties include a melting point of 32.5–37.5°C and a density of 1.21 g/mL at 25°C . The compound's established applications span three principal domains: (i) as a monomeric additive flame retardant in isocyanate-based plastics (particularly polyurethanes) [3]; (ii) as a versatile intermediate in the synthesis of higher-order organophosphorus compounds, including potential pesticides and polymer-bound flame retardants ; and (iii) as a precursor for methylphosphonamides and oligomeric/polymeric methylphosphonates via transesterification or amidation reactions [4].

Diphenyl Methylphosphonate: Why Substitution Fails


Diaryl methylphosphonates, despite sharing a common methylphosphonate core, exhibit profound differences in physicochemical behavior, toxicological profile, and functional performance that preclude simple interchange in industrial or research settings. The substitution of methyl substituents on the ester oxygen atoms (e.g., methyl vs. ethyl vs. isopropyl vs. phenyl) directly modulates key selection-critical parameters: acute oral toxicity (LD50 values spanning over 35-fold from 233 mg/kg for DPMP to 8,210 mg/kg for DMMP) [1], water solubility (from sparingly soluble DPMP at 1.56 g/L to fully water-miscible DMMP) [2], and flame retardant efficacy in polymer matrices (e.g., 10 wt% DPMP elevates polyurethane LOI from 23% to 28.3%, whereas the same loading of DMMP in rigid PU foam increases LOI from 24.3% to only 26.0%) [3][4]. Furthermore, the presence of aromatic rings in DPMP imparts distinct gas-phase radical quenching behavior during combustion, while simultaneously offering reactive handles (phenoxy groups) for transesterification-based polymer incorporation—capabilities absent in fully aliphatic methylphosphonates [5]. Consequently, procurement decisions must be grounded in compound-specific quantitative evidence rather than class-level assumptions.

Diphenyl Methylphosphonate: Comparison with Analogs


Flame Retardant Efficiency in Polyurethane

In crosslinked polyurethane (PU), the addition of 10 wt% diphenyl methylphosphonate (DPMP) increased the Limiting Oxygen Index (LOI) from a baseline of 23% to 28.3%, representing a 5.3 percentage-point absolute increase and a 23% relative improvement [1]. In contrast, under comparable conditions in rigid polyurethane foam (RPUF), 10 wt% dimethyl methylphosphonate (DMMP) increased LOI from 24.3% to only 26.0%—an absolute increase of merely 1.7 percentage points [2]. The DPMP formulation achieves over threefold greater LOI enhancement than DMMP at identical loading, indicating superior gas-phase radical quenching efficacy attributable to the phenyl ester moieties.

Flame retardancy Polyurethane Limiting Oxygen Index

Acute Oral Toxicity

Diphenyl methylphosphonate demonstrates an oral LD50 in rats of 233 mg/kg, classifying it as Acute Toxicity Category 3 (H301: Toxic if swallowed) according to ECHA CLP criteria [1]. This contrasts starkly with its aliphatic analog dimethyl methylphosphonate (DMMP), which exhibits an oral LD50 of approximately 8,210 mg/kg [2]—a 35-fold lower acute toxicity. The toxicity trend across the methylphosphonate series follows a clear structure-property relationship: DPMP (diphenyl, LD50 = 233 mg/kg) > DIMP (diisopropyl, LD50 ≈ 503–826 mg/kg) [3] > DEMP (diethyl, LD50 ≈ 2,240 mg/kg) [4] > DMMP (dimethyl, LD50 = 8,210 mg/kg) [2]. The presence of aromatic substituents dramatically increases acute oral toxicity relative to aliphatic counterparts.

Toxicology Acute oral toxicity LD50

Aqueous Solubility

Diphenyl methylphosphonate exhibits a water solubility of 1.56 g/L at 20°C [1], placing it in the sparingly soluble category. This property stands in marked contrast to dimethyl methylphosphonate (DMMP), which is fully miscible with water in all proportions [2]. The hydrophobicity conferred by the two phenyl rings (logP approximately 2.8–3.2) [3] fundamentally alters DPMP's behavior in aqueous formulations, environmental fate, and biological accessibility relative to aliphatic methylphosphonates. The low water solubility also influences extraction, purification, and wastewater treatment protocols.

Physicochemical properties Aqueous solubility Formulation

Mechanical Property Co-Enhancement

In crosslinked polyurethane (PU), the incorporation of 10 wt% diphenyl methylphosphonate (DPMP) not only enhanced flame retardancy but also improved mechanical properties [1]. Relative to neat PU, the DPMP-containing formulation exhibited increases in Young's modulus (1.17 MPa to 1.37 MPa, +17%), elongation at break (811% to 1042%, +28%), and tensile strength (11.32 MPa to 13.84 MPa, +22%) [1]. This simultaneous improvement in both fire safety and mechanical integrity is atypical for additive flame retardants, which often compromise mechanical properties due to plasticization or phase separation. The enhancement is attributed to DPMP's promotion of cold crystallization within the PU matrix, as evidenced by differential scanning calorimetry [1].

Mechanical properties Polyurethane Flame retardant additive

Polymer Reactivity

Diphenyl methylphosphonate serves as a reactive precursor for the synthesis of oligomeric and polymeric methylphosphonates via transesterification with aliphatic polyols or amines [1]. The phenoxy leaving groups facilitate nucleophilic displacement under elevated temperatures (170–250°C), enabling the incorporation of methylphosphonate units into polymer backbones [2]. This reactivity profile is not shared by aliphatic methylphosphonates such as DMMP or DEMP, whose alkoxy groups are poorer leaving groups and thus less amenable to efficient transesterification under mild conditions. The resulting polymeric methylphosphonates exhibit enhanced thermal stability and can function as non-leaching, inherently flame-retardant polymer components rather than migratory additives [3].

Polymer synthesis Transesterification Oligomeric flame retardants

Diphenyl Methylphosphonate: Key Applications


Flame Retardant Additive for Polyurethane Foams

Given DPMP's demonstrated ability to increase the Limiting Oxygen Index (LOI) of polyurethane from 23% to 28.3% at 10 wt% loading—a 5.3 percentage-point enhancement—this compound is ideally suited for polyurethane foam formulations requiring UL 94 V-0 or equivalent fire safety ratings [1]. The simultaneous improvement in mechanical properties (tensile strength +22%, elongation +28%) further positions DPMP as a preferred additive over DMMP, which yields substantially lower LOI enhancement (+1.7 percentage points at equivalent loading) and may plasticize rather than reinforce the polymer matrix [1][2]. Users formulating flexible or rigid polyurethane foams for automotive interiors, building insulation, or furniture applications where both fire safety and mechanical integrity are mandated should prioritize DPMP.

Precursor for Polymeric Flame Retardants

DPMP's phenoxy groups serve as effective leaving groups for transesterification with polyols at 170–250°C, enabling the synthesis of oligomeric methylphosphonates that function as non-leaching, inherently flame-retardant polymer components [3]. This reactivity distinguishes DPMP from aliphatic methylphosphonates (DMMP, DEMP, DIMP), which lack suitable leaving groups for efficient polymer incorporation. Research and industrial laboratories engaged in developing next-generation flame-retardant polymers—particularly for high-temperature engineering plastics such as polycarbonates and polyesters—should select DPMP as the preferred methylphosphonate building block for covalent integration of phosphorus-based flame retardancy into polymer backbones [4].

Organophosphorus Intermediate for Agrochemicals & Pharmaceuticals

As a diaryl methylphosphonate, DPMP serves as a versatile intermediate in the synthesis of organophosphorus compounds with potential pesticidal activity and other bioactive properties . Its moderate solubility in organic solvents (ethanol, acetone, chloroform, ethyl acetate) and limited water solubility (1.56 g/L) facilitate extraction and purification workflows in multi-step organic syntheses [5]. Synthetic chemists developing phosphorus-containing agrochemicals, enzyme inhibitors, or nucleotide analogs should consider DPMP for reactions where the phenyl ester groups can be selectively cleaved or where the methylphosphonate core must be introduced with aromatic protection. Notably, users must implement appropriate safety protocols given DPMP's acute oral toxicity (LD50 = 233 mg/kg) [6].

Gas-Phase Flame Retardant Mechanism

Cone calorimetric testing and thermogravimetric analysis-infrared spectroscopy (TGA-IR) have established that DPMP primarily exerts its flame retardant effect through gas-phase radical quenching, interfering with the combustion chain reaction by scavenging H· and OH· radicals [1]. This mechanism, attributed to the phosphorus-containing volatiles released from the phenyl ester structure, differs from the condensed-phase char-forming mechanisms typical of many phosphate-based flame retardants. Researchers investigating structure-activity relationships in phosphorus-based flame retardants, or seeking to optimize gas-phase suppression in polymer formulations, should employ DPMP as a model compound representing the diaryl methylphosphonate class and as a benchmark for quantifying gas-phase radical quenching efficacy.

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